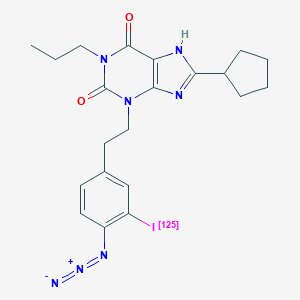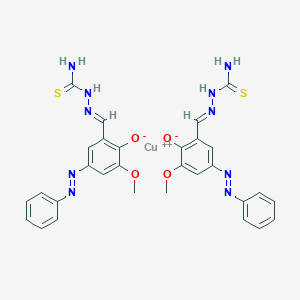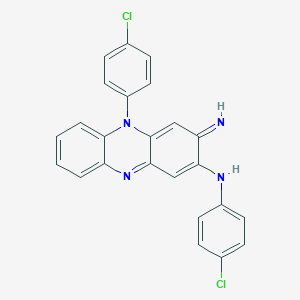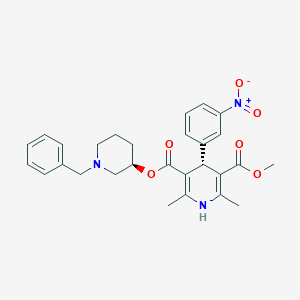![molecular formula C19H27O4P B051882 Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol CAS No. 132541-51-6](/img/structure/B51882.png)
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol, also known as BNPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the phosphonate family, which is known for its unique properties, such as high thermal stability and resistance to hydrolysis. BNPM has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol is not fully understood. However, studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol inhibits the activity of various enzymes, such as topoisomerase II and DNA polymerase. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol also inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol exhibits low toxicity and minimal side effects in vivo. However, more research is needed to fully understand the biochemical and physiological effects of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol in lab experiments is its high thermal stability and resistance to hydrolysis. This makes it a suitable candidate for use in various experiments that involve high temperatures or harsh conditions. However, one of the limitations of using Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol. One of the future directions is to study the potential of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol as a drug delivery system. Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol can be used as a carrier for various drugs, such as anticancer drugs and antibiotics. Another future direction is to study the potential of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol as a flame retardant in various materials. Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol exhibits excellent flame retardant properties, making it a promising candidate for use in various materials. Finally, more research is needed to fully understand the mechanism of action and biochemical effects of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol, as well as its potential applications in various fields.
Métodos De Síntesis
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol can be synthesized through various methods, such as the reaction of naphthalen-2-ylmethanol with phosphorus oxychloride and isobutyl alcohol. Another method involves the reaction of naphthalen-2-ylmethanol with phosphorus trichloride and isobutyl alcohol. The resulting product is a white crystalline solid with a melting point of 125-127°C. The purity of the product can be determined through various analytical techniques, such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol has potential applications in various fields, such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol has been studied for its potential as an anticancer agent. Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol has also been studied for its potential as an antimicrobial agent. Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol exhibits antibacterial and antifungal activity against various pathogens.
In material science, Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol has been studied for its potential as a flame retardant. Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol exhibits excellent thermal stability and flame retardant properties, making it a promising candidate for use in various materials, such as plastics and textiles.
In agriculture, Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol has been studied for its potential as a plant growth regulator. Studies have shown that Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol promotes plant growth and enhances stress tolerance in plants.
Propiedades
Número CAS |
132541-51-6 |
|---|---|
Nombre del producto |
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol |
Fórmula molecular |
C19H27O4P |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol |
InChI |
InChI=1S/C19H27O4P/c1-18(2,3)22-24(21,23-19(4,5)6)17(20)16-12-11-14-9-7-8-10-15(14)13-16/h7-13,17,20H,1-6H3 |
Clave InChI |
SCGKDJMQZDQBLY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OP(=O)(C(C1=CC2=CC=CC=C2C=C1)O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OP(=O)(C(C1=CC2=CC=CC=C2C=C1)O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



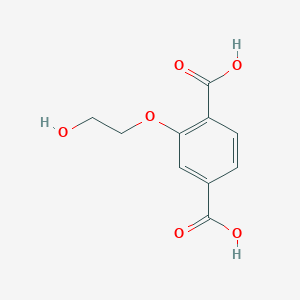
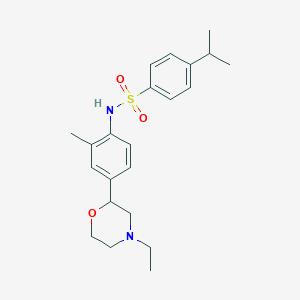
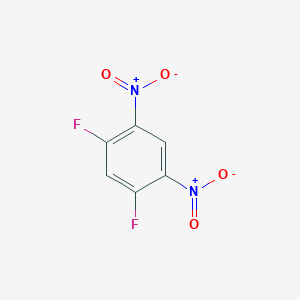
![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)
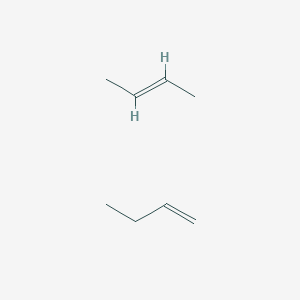
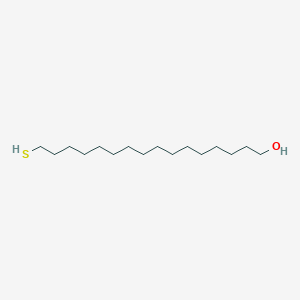
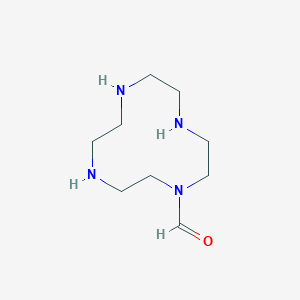
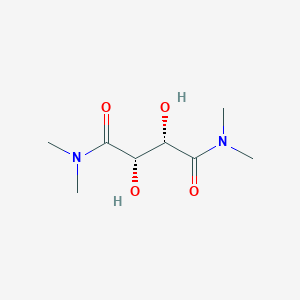
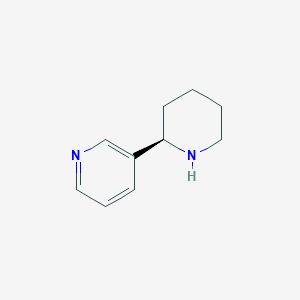
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
